molecular formula C10H11ClN2O B13052185 (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile

(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile

Cat. No.: B13052185
M. Wt: 210.66 g/mol
InChI Key: ZGNYCTDDQPAMFA-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a chiral center, an amino group, a nitrile group, and a substituted aromatic ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. One possible route includes:

    Starting Material: The synthesis may begin with a substituted benzene derivative, such as 5-chloro-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group can be converted to a nitrile group through a reaction with a suitable reagent like hydroxylamine followed by dehydration.

    Chiral Amino Group Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield a primary amine, while substitution on the aromatic ring could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4-chlorophenyl)propanenitrile
  • (3S)-3-Amino-3-(3-methoxyphenyl)propanenitrile

Uniqueness

The presence of both the chloro and methoxy substituents on the aromatic ring, along with the chiral center, makes (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile unique compared to similar compounds

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1

InChI Key

ZGNYCTDDQPAMFA-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CC#N)N)Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(CC#N)N)Cl

Origin of Product

United States

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